molecular formula C27H28Si B8475678 (9H-Fluoren-9-yl)(dimethyl)(2,4,7-trimethyl-1H-inden-1-yl)silane CAS No. 261968-69-8

(9H-Fluoren-9-yl)(dimethyl)(2,4,7-trimethyl-1H-inden-1-yl)silane

Cat. No. B8475678
M. Wt: 380.6 g/mol
InChI Key: JRDSWTJYJMSFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)(dimethyl)(2,4,7-trimethyl-1H-inden-1-yl)silane is a useful research compound. Its molecular formula is C27H28Si and its molecular weight is 380.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9H-Fluoren-9-yl)(dimethyl)(2,4,7-trimethyl-1H-inden-1-yl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-yl)(dimethyl)(2,4,7-trimethyl-1H-inden-1-yl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

261968-69-8

Product Name

(9H-Fluoren-9-yl)(dimethyl)(2,4,7-trimethyl-1H-inden-1-yl)silane

Molecular Formula

C27H28Si

Molecular Weight

380.6 g/mol

IUPAC Name

9H-fluoren-9-yl-dimethyl-(2,4,7-trimethyl-1H-inden-1-yl)silane

InChI

InChI=1S/C27H28Si/c1-17-14-15-18(2)25-24(17)16-19(3)26(25)28(4,5)27-22-12-8-6-10-20(22)21-11-7-9-13-23(21)27/h6-16,26-27H,1-5H3

InChI Key

JRDSWTJYJMSFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(C2=C(C=C1)C)[Si](C)(C)C3C4=CC=CC=C4C5=CC=CC=C35)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.5 M n-BuLi solution in hexane (16.80 mL, 42.00 mmol, n-BuLi:fluorene=1.04:1) was added dropwise at 0° C. under stirring to a solution of 6.70 g of fluorene (40.31 mmol) in 100 ml of Et2O in a 500 mL 3-necked round flask. The resulting orange solution was allowed to warm up to room temperature and stirred for 1 h. A solution of chloro(2,4,7-trimethylindenyl)dimethylsilane (10.05 g, 40.06 mmol) in 20 mL of THF was cooled to 0° C. and slowly added to the lithium salt solution, also previously cooled to 0° C. At the end of the addition an orange-brown suspension was obtained. The latter was allowed to warm up to room temperature and stirred for 1.5 h. Then the reaction mixture was evaporated under reduced pressure to give a brown sticky solid, which was treated at r.t. with 150 mL of toluene and finally filtered to remove LiCl. The filtrate was dried in vacuo to give 16.48 g of a reddish oil, whose 1H NMR showed it to be the target compound contaminated by minor amounts of not identified by-products (crude yield quantitative). The product was used as such in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
chloro(2,4,7-trimethylindenyl)dimethylsilane
Quantity
10.05 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.